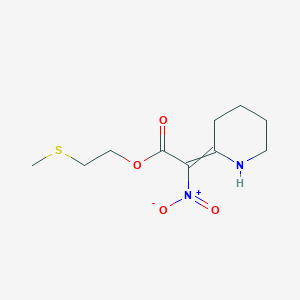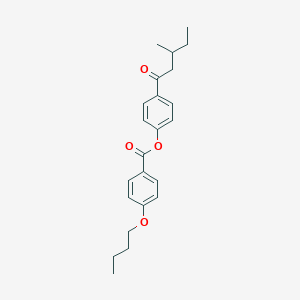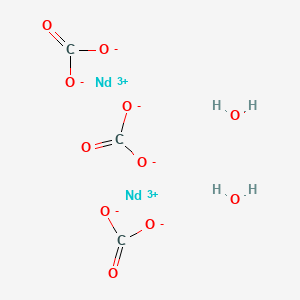
3-Ethyl-3-methyl-6-propyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-methyl-6-propyloxan-2-one is an organic compound belonging to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and various alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-6-propyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-3-methylpentan-2-one with propylmagnesium bromide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale synthesis, including:
High-pressure reactors: to enhance reaction rates
Automated control systems: for precise temperature and catalyst management
Purification steps: such as distillation or recrystallization to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-methyl-6-propyloxan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or alkylation reactions using reagents like halogens (Cl2, Br2) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
3-Ethyl-3-methyl-6-propyloxan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-methyl-6-propyloxan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.
Pathways Involved: Modulation of metabolic pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-3-methylhexan-2-one
- 3-Propyl-3-methylpentan-2-one
- 3-Ethyl-3-methylheptan-2-one
Comparison
3-Ethyl-3-methyl-6-propyloxan-2-one is unique due to its oxanone ring structure, which imparts distinct chemical and physical properties compared to its linear or branched counterparts
Propiedades
Número CAS |
62453-18-3 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
3-ethyl-3-methyl-6-propyloxan-2-one |
InChI |
InChI=1S/C11H20O2/c1-4-6-9-7-8-11(3,5-2)10(12)13-9/h9H,4-8H2,1-3H3 |
Clave InChI |
HCBGSVWZQDCIPI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(C(=O)O1)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)

![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)

![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)



![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)


![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)
